4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol

Description

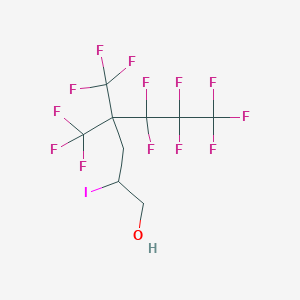

4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol is a highly fluorinated organic compound. The presence of multiple fluorine atoms and an iodine atom in its structure makes it a unique molecule with significant potential in various fields of scientific research and industrial applications. The compound’s structure is characterized by its heptafluoroheptan-1-ol backbone, which is further modified by the addition of trifluoromethyl and iodine groups.

Properties

IUPAC Name |

5,5,6,6,7,7,7-heptafluoro-2-iodo-4,4-bis(trifluoromethyl)heptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F13IO/c10-5(11,6(12,13)9(20,21)22)4(7(14,15)16,8(17,18)19)1-3(23)2-24/h3,24H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJQBCMWSLFVDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)I)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be carried out under various conditions, often involving the use of radical initiators and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature control, and reaction time are critical factors in achieving efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the iodine group to a hydrogen atom, resulting in the formation of a less halogenated product.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being key parameters.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol has several scientific research applications:

Biology: The compound’s unique structure allows it to be used in the study of enzyme interactions and protein modifications.

Medicine: Its potential as a radiolabeled compound makes it useful in diagnostic imaging and therapeutic applications.

Industry: The compound is used in the development of high-performance materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism by which 4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol exerts its effects involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

4,4-Bis(trifluoromethyl)-2,2’-bipyridine: Another highly fluorinated compound used in photocatalysis and as a ligand in coordination chemistry.

5,5-Bis(trifluoromethyl)-2,2’-bipyridine: Similar in structure but with different substitution patterns, affecting its reactivity and applications.

Uniqueness

4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol is unique due to the combination of trifluoromethyl and iodine groups on a heptafluoroheptan-1-ol backbone. This specific arrangement of functional groups imparts distinct chemical properties, such as high reactivity in substitution reactions and strong interactions with biological targets, making it a valuable compound in various fields of research and industry.

Biological Activity

Overview

4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol (CAS Number: 1350637-03-4) is a highly fluorinated organic compound notable for its unique structure and potential biological applications. The presence of multiple fluorine atoms and an iodine atom contributes to its distinctive chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 504.03 g/mol. Its structure is characterized by a heptafluoroheptan-1-ol backbone modified with trifluoromethyl and iodine groups. This configuration enhances its lipophilicity and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 504.03 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with lipid membranes and proteins due to its lipophilic nature. The iodine atom may facilitate halogen bonding, which can enhance binding affinity towards specific biological targets.

Key Mechanisms:

- Lipophilicity : The fluorinated groups increase the compound's ability to penetrate lipid membranes.

- Halogen Bonding : The iodine atom can form halogen bonds with electron-rich sites in biomolecules.

Biological Activity

Research indicates that this compound may exhibit various biological activities due to its structural characteristics:

- Antimicrobial Properties : Preliminary studies suggest that fluorinated compounds can possess antimicrobial activity. The interaction of this compound with microbial membranes may disrupt their integrity.

- Enzyme Inhibition : The unique structure may allow it to act as an inhibitor for certain enzymes involved in metabolic pathways. Further studies are needed to identify specific targets.

- Pharmacokinetics : Due to its lipophilicity, the compound may have favorable absorption characteristics in biological systems; however, detailed pharmacokinetic studies are lacking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.